molecular formula C10H12N2O4 B1409085 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid CAS No. 1270416-71-1

3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid

Cat. No. B1409085
CAS RN: 1270416-71-1
M. Wt: 224.21 g/mol
InChI Key: BYCCEFFQICYZJO-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid, also known as 2-Methyl-5-nitrophenylalanine (MNP) is an amino acid that has been studied in various scientific research applications. It is a non-proteinogenic amino acid and is not found in nature. MNP is a derivative of phenylalanine and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Novel Compounds

  • The synthesis of 3-methyl and 4-methyl derivatives of 3-amino-3,4-dihydro-1-hydroxycarbostyril, which are related to the compound , has been explored. These derivatives were not found to possess antibacterial activity, unlike their parent compound (Davis et al., 1980).

Applications in Medicinal Chemistry

  • A series of compounds derived from a similar chemical process as 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid were evaluated for antimalarial activity. This study found a correlation between antimalarial potency and the size and electron donation of the phenyl ring substituents (Werbel et al., 1986).

Fluorescence Derivatisation

  • The compound has been utilized in fluorescence derivatisation of amino acids, resulting in strongly fluorescent derivatives, useful in biological assays (Frade et al., 2007).

Synthesis of Chiral Compounds

  • In the synthesis of chiral alkanoic acids and their methyl esters, derivatives of the compound have been used. This synthesis involves regioselective arylation, methylation, and nitration processes (Gondela & Walczak, 2005).

Stereochemistry and Biological Activity

  • Research on long alkyl chain substituted thiazolidin-4-ones and thiazan-4-one, derived from similar compounds, has been conducted to understand their stereochemistry and biological activity (Rahman et al., 2005).

Solid-Phase Synthesis

  • The compound has been used in solid-phase synthesis to create diverse 3,5-disubstituted-2-aminofuranones, showcasing its utility in efficient synthesis processes (Matiadis et al., 2009).

Crystal Structure Analysis

  • Studies on the crystal structure of related compounds have been conducted to understand their molecular packing and other physical properties (Lysov et al., 2000).

Vibrational and Electronic Spectroscopy

  • Vibrational and electronic absorption spectroscopy has been used to analyze 3-Amino-3-(2-nitrophenyl) propionic acid, providing insights into its molecular properties and potential biological applications (Abraham et al., 2018).

properties

IUPAC Name

3-amino-3-(2-methyl-5-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-6-2-3-7(12(15)16)4-8(6)9(11)5-10(13)14/h2-4,9H,5,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCCEFFQICYZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid

Synthesis routes and methods

Procedure details

Following the General Procedure of Description 3, 3-amino-3-(2-methyl-4-nitro-phenyl)propanoic acid (2c) was prepared from 2-methyl-4-nitro-benzaldehyde (2b) (800 mg, 5.0 mmol), malonic acid (520 mg, 5.0 mmol), and ammonium acetate (NH4OAc) (578 mg, 7.5 mmol) in ethanol (EtOH) (10 mL) at reflux for 48 h (oil bath). The reaction was followed by LC/MS to completion. Filtrative work-up afforded 510 mg (45% yield) of the target compound (1c) as a near colorless solid which was of sufficient purity to be used directly in the next step without further purification and isolation. 1H NMR (300 MHz, D2O): δ 8.01-7.97 (m, 2H), 7.46 (d, J=8.4 Hz, 1H), 4.83 (t, J=7.2 Hz, 1H), 2.70-2.65 (m, 2H), 2.33 (s, 3H) ppm. LC/MS: Rt=1.274 min; ESI (pos.) m/z=225.1 (M+H+)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
520 mg
Type
reactant
Reaction Step Two
Quantity
578 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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